molecular formula C17H21ClN2O3 B3028215 tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1707602-35-4

tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B3028215
M. Wt: 336.8
InChI Key: QRFQZJQIAVTVIB-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic oxindole analogue that is part of a class of compounds known for their potential in medicinal chemistry due to their complex molecular architecture and biological relevance. Although the specific compound is not directly synthesized in the provided papers, related compounds with similar spirocyclic structures and functionalities are discussed, which can provide insights into the properties and synthetic methods applicable to the compound .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including dianion alkylation and cyclization processes. For instance, the synthesis of a similar compound, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, was achieved over eight steps with an overall yield of 35% without the need for chromatographic purification . This indicates that the synthesis of tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate could potentially be optimized for efficiency and scalability.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of multiple rings that are fused together in a spiro configuration. X-ray diffraction studies of related compounds reveal details about bond lengths, angles, and the three-dimensional arrangement of atoms within the crystal lattice . These studies are crucial for understanding the conformational preferences of the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, providing a pathway to a diverse array of derivatives. For example, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can react with BuLi and subsequently with bromoalkenes to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to high yields . This demonstrates the reactivity of the piperidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of tert-butyl groups, heteroatoms, and spiro linkages can affect properties such as solubility, melting point, and reactivity. Spectroscopic techniques like NMR, MS, and FT-IR are used to characterize these compounds and confirm their structures . Additionally, computational methods such as density functional theory (DFT) can be employed to predict and analyze the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis Methods

  • An efficient synthesis method for the spirocyclic oxindole analogue of tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate has been developed. Key steps include dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation (Teng, Zhang, & Mendonça, 2006).
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, involves efficient routes beneficial for further selective derivation on the azetidine and cyclobutane rings, offering novel compound synthesis opportunities (Meyers et al., 2009).

Structural Characterization

  • A novel indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, was synthesized and characterized. Its crystal structure was found to be stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds (Sharma et al., 2016).

Application in Drug Intermediates

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, an anticancer drug, showcasing the compound's role in pharmaceutical synthesis (Wang et al., 2015).

Spirocyclic Compounds Synthesis

  • A convenient synthetic route for spiro[indole-3,4′-piperidin]-2-ones was established, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, highlighting the versatility of such compounds in diverse chemical syntheses (Freund & Mederski, 2000).

Biological Active Alkaloids Preparation

  • The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used for the stereoselective preparation of biologically active alkaloids such as sedridine and coniine, demonstrating its utility in medicinal chemistry (Passarella et al., 2005).

Future Directions

Spiro compounds are becoming key building blocks for drug discovery . Their unique structure and the variety of biological activities they exhibit have resulted in significant interest in developing efficient methods to prepare spiro compounds . Future research may focus on improving the synthesis process and exploring the biological activities of these compounds further.

properties

IUPAC Name

tert-butyl 4-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFQZJQIAVTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110624
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

1707602-35-4
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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